Bienvenue dans la boutique en ligne BenchChem!

(R)-4-tert-Butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

Asymmetric Catalysis Enantioselective Synthesis Pharmaceutical Intermediates

The compound (R)-4-tert-Butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole (CAS 1428537-19-2), commonly referred to as (R)-5-CF3-Pyox-tBu, is a chiral pyridine-oxazoline (PyOx) ligand. This ligand class is recognized for its privileged role in asymmetric transition-metal catalysis, where the electron-poor trifluoromethyl substituent on the pyridine ring enhances catalytic activity and stability.

Molecular Formula C13H15F3N2O
Molecular Weight 272.27 g/mol
CAS No. 1428537-19-2
Cat. No. B1407115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-tert-Butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole
CAS1428537-19-2
Molecular FormulaC13H15F3N2O
Molecular Weight272.27 g/mol
Structural Identifiers
SMILESCC(C)(C)C1COC(=N1)C2=NC=C(C=C2)C(F)(F)F
InChIInChI=1S/C13H15F3N2O/c1-12(2,3)10-7-19-11(18-10)9-5-4-8(6-17-9)13(14,15)16/h4-6,10H,7H2,1-3H3/t10-/m0/s1
InChIKeyAATATIAROAAKIN-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Procure (R)-4-tert-Butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole for Asymmetric Catalysis Projects?


The compound (R)-4-tert-Butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole (CAS 1428537-19-2), commonly referred to as (R)-5-CF3-Pyox-tBu, is a chiral pyridine-oxazoline (PyOx) ligand. This ligand class is recognized for its privileged role in asymmetric transition-metal catalysis, where the electron-poor trifluoromethyl substituent on the pyridine ring enhances catalytic activity and stability [1]. Its primary differentiator is its precise (R)-stereochemistry at the oxazoline ring's 4-position, which enables the synthesis of specific enantiomers of target molecules.

The Risk of Substituting (R)-5-CF3-Pyox-tBu with the (S)-Enantiomer or Other PyOx Ligands


In asymmetric synthesis, the absolute configuration of the ligand directly dictates the stereochemistry of the product. Simply swapping (R)-5-CF3-Pyox-tBu for its (S)-enantiomer (CAS 1416819-91-4) will, by design, produce the opposite enantiomer of the target compound, which can be biologically inactive or even harmful in pharmaceutical contexts [1]. Substitution with other (R)-PyOx ligands, such as those with phenyl or isopropyl substituents, is not a one-to-one process. These analogs possess different steric bulk and electronic properties, which dramatically impact enantioselectivity and reaction yield, requiring extensive and costly re-optimization of catalytic conditions [2].

Quantitative Evidence for Choosing CAS 1428537-19-2 Over Its Closest Analogs


Enantiomer Access: (R)-5-CF3-Pyox-tBu vs. (S)-5-CF3-Pyox-tBu for Synthesizing Opposite Product Enantiomers

The exclusive differentiator of (R)-5-CF3-Pyox-tBu is its ability to provide access to the opposite product enantiomer compared to its (S)-isomer. Using (S)-t-Bu-PyOX, a method delivers a variety of α-trifluoromethylated amines with >92% ee [1]. Procurement of the (R)-enantiomer is mandatory when the target product's required configuration is not accessible using the more commonly reported (S)-ligand. This is not a matter of performance but of absolute necessity for a specific synthetic route.

Asymmetric Catalysis Enantioselective Synthesis Pharmaceutical Intermediates

Superior Enantioselectivity of the tBu-PyOx Motif vs. the iPr-PyOx Analog

The steric bulk of the tert-butyl (tBu) substituent is a critical determinant of enantioselectivity. A direct comparison in a related Pd-catalyzed conjugate addition reaction demonstrated that the (S)-tBu-PyOX ligand achieved 93% ee, while an analogous (S)-iPr-PyOX ligand yielded a significantly lower 52% ee [1]. This class-level inference, derived from the performance of the (S)-enantiomer, powerfully supports the selection of the tBu-substituted (R)-ligand when high enantiomeric excess is the primary objective, as the iPr analog provides substantially weaker chiral induction.

Ligand Design Steric Effect Enantiomeric Excess

Enhanced Reactivity and Enantioselectivity from the Electron-Poor 5-CF3-Pyridine Core vs. the Non-Fluorinated Analog

The presence of a trifluoromethyl group at the 5-position of the pyridine ring creates an electron-poor ligand environment that accelerates catalytic turnover. A computational and experimental study showed that the (S)-t-BuPyOX ligand with a CF3 group led to the completion of a Pd-catalyzed conjugate addition within a specific timeframe, providing a direct electronic advantage over the non-fluorinated analog [2]. The target (R)-5-CF3-Pyox-tBu ligand carries this crucial functionality, which is directly linked to higher catalytic activity and the potential for lower catalyst loading, making it a more efficient choice than the unsubstituted phenyl or benzylic (R)-PyOx variants.

Electronic Effects Trifluoromethyl Group Reaction Rate

High Commercial Purity Thresholds for (R)-5-CF3-Pyox-tBu: A Benchmark for Procurement

Procurement specifications for this compound are stringent, with multiple reputable vendors, including Strem, Aladdin, and Bidepharm, offering it at ≥98% purity and ≥99% enantiomeric excess (ee) . This level of ee is notably higher than the 98% ee often specified for the commercially available (S)-enantiomer . A 1% difference in ee reflects a halving of the unwanted enantiomer impurity, a critical factor for reproducible high-performance asymmetric catalysis where the minor enantiomer can significantly reduce the product's optical purity.

Quality Control Enantiomeric Excess Vendor Specification

Procurement-Driven Application Scenarios for (R)-4-tert-Butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole


Synthesis of Single-Enantiomer α-Trifluoromethylamines for Drug Discovery

When the target is a specific (R)- or (S)-enantiomer of an α-trifluoromethylamine, a privileged pharmacophore in medicinal chemistry, (R)-5-CF3-Pyox-tBu is the required ligand. This use case is directly supported by the method described by Johnson et al. using the (S)-enantiomer, which produces amines in 57–91% yield and >92% ee [1]. Procuring the (R)-antipode is mandatory to access the opposite, and potentially the only biologically active, enantiomer of the drug candidate.

Asymmetric Construction of All-Carbon Quaternary Stereocenters

For the challenging construction of quaternary stereocenters via Pd-catalyzed conjugate addition, the tBu-PyOx motif is proven to be highly effective. Reports using (S)-t-BuPyOX show high yields and excellent enantioselectivities (e.g., 93% ee) [2]. The target (R)-5-CF3-Pyox-tBu is selected when the project's retrosynthetic analysis demands the production of the enantiomer arising from this specific ligand configuration. Its high commercial ee ensures the newly formed stereocenter is generated with maximum fidelity.

Development of Scalable Flow Chemistry Processes for Chiral Heterocycles

The immobilization of the (S)-5-CF3-Pyox ligand has been successfully demonstrated, creating a stable heterogeneous catalyst that maintained activity for over 10 consecutive cycles in continuous flow [3]. This precedent makes the (R)-5-CF3-Pyox-tBu monomer a prime candidate for immobilization to develop a robust, scalable flow chemistry process. The high initial purity of the ligand monomer is critical for creating a well-defined, high-performance heterogeneous catalyst for industrial applications.

High-Precision Mechanistic and Computational Studies in Asymmetric Catalysis

The exceptional commercial availability of (R)-5-CF3-Pyox-tBu with a purity of ≥98% and >99% ee makes it an ideal standard for academic and industrial research groups conducting detailed mechanistic, kinetic, or computational studies. Its use as a well-defined input ensures that experimental outcomes are not confounded by ligand impurities, a crucial requirement for generating reliable and publishable data to refine computational models for catalyst design.

Quote Request

Request a Quote for (R)-4-tert-Butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.